molecular formula C10H7Cl3O2 B14412508 2,3,4-Trichlorophenyl 2-methylprop-2-enoate CAS No. 83172-44-5

2,3,4-Trichlorophenyl 2-methylprop-2-enoate

Katalognummer: B14412508
CAS-Nummer: 83172-44-5
Molekulargewicht: 265.5 g/mol
InChI-Schlüssel: IGWMFERXHIUPRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4-Trichlorophenyl 2-methylprop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring and an ester group derived from 2-methylprop-2-enoic acid.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trichlorophenyl 2-methylprop-2-enoate typically involves the esterification of 2,3,4-trichlorophenol with 2-methylprop-2-enoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4-Trichlorophenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl esters.

Wissenschaftliche Forschungsanwendungen

2,3,4-Trichlorophenyl 2-methylprop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,3,4-Trichlorophenyl 2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways. The chlorine atoms on the phenyl ring may also contribute to its reactivity and binding affinity with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2,3,3-Tetrafluoropropyl 2-methylprop-2-enoate: Similar ester structure but with fluorine atoms instead of chlorine.

    Methyl methacrylate: A simpler ester with a methyl group instead of the trichlorophenyl group.

Uniqueness

2,3,4-Trichlorophenyl 2-methylprop-2-enoate is unique due to the presence of three chlorine atoms on the phenyl ring, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

83172-44-5

Molekularformel

C10H7Cl3O2

Molekulargewicht

265.5 g/mol

IUPAC-Name

(2,3,4-trichlorophenyl) 2-methylprop-2-enoate

InChI

InChI=1S/C10H7Cl3O2/c1-5(2)10(14)15-7-4-3-6(11)8(12)9(7)13/h3-4H,1H2,2H3

InChI-Schlüssel

IGWMFERXHIUPRD-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OC1=C(C(=C(C=C1)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.